molecular formula C5H11NO4 B1196038 (2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal CAS No. 5840-75-5

(2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal

Cat. No.: B1196038
CAS No.: 5840-75-5
M. Wt: 149.15 g/mol
InChI Key: RNZJRDIKDNXKIJ-WDCZJNDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal is a derivative of arabinose, a pentose sugar. This compound is characterized by the replacement of a hydroxyl group with an amino group at the second carbon position. It is a significant molecule in various biochemical and industrial processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal typically involves the stereoselective reaction of chiral imines with 2,3-O-isopropylidene-D-glyceraldehyde . This method ensures high erythro-selectivity, which is crucial for obtaining the desired stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound often employs multi-step chemical syntheses. One common method involves the nucleophilic addition of methyl isocyanoacetate to protected glyceraldehyde derivatives, followed by deprotection and purification steps .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal is unique due to its specific stereochemistry and the presence of an amino group at the second carbon position, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

5840-75-5

Molecular Formula

C5H11NO4

Molecular Weight

149.15 g/mol

IUPAC Name

(2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal

InChI

InChI=1S/C5H11NO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2,6H2/t3-,4-,5+/m1/s1

InChI Key

RNZJRDIKDNXKIJ-WDCZJNDASA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H](C=O)N)O)O)O

SMILES

C(C(C(C(C=O)N)O)O)O

Canonical SMILES

C(C(C(C(C=O)N)O)O)O

Synonyms

2-amino-2-deoxyarabinose

Origin of Product

United States

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